![molecular formula C18H19N5O2 B2466439 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine CAS No. 2418666-60-9](/img/structure/B2466439.png)
2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound, also known as MPMP, has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine is not fully understood, but it is thought to involve the inhibition of reactive oxygen species (ROS) and the modulation of inflammatory signaling pathways. 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine has been shown to inhibit the production of ROS in various cell types, including macrophages and endothelial cells. Additionally, 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine has been shown to modulate the expression of various cytokines and chemokines involved in inflammation.
Biochemical and Physiological Effects:
2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of ROS and the activation of inflammatory signaling pathways, leading to a reduction in inflammation and oxidative stress. Additionally, 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine has been shown to inhibit the growth of cancer cells in vitro, making it a potentially useful compound for cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine in lab experiments is its anti-inflammatory and anti-oxidant properties. This makes it a potentially useful compound for studying the mechanisms of inflammation and oxidative stress in various diseases. Additionally, 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine has been shown to inhibit the growth of cancer cells in vitro, making it a potentially useful compound for cancer research. One limitation of using 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine. One area of research could be the development of more soluble forms of 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine, which could make it easier to work with in lab experiments. Additionally, further research could be done to fully understand the mechanism of action of 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine and its potential applications in various diseases. Finally, 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine could be studied further for its potential use in cancer research, including in vivo studies to determine its efficacy in animal models.
Synthesemethoden
The synthesis of 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine involves several steps, starting with the synthesis of 4-bromo-2-nitrophenol. This compound is then reacted with 2-(2-chloroethoxy)ethylamine to form 2-(2-chloroethoxy)ethyl 4-bromo-2-nitrophenyl ether. The next step involves the reaction of this compound with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole to form 4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2-nitrophenyl 2-(2-chloroethoxy)ethyl ether. Finally, this compound is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine.
Wissenschaftliche Forschungsanwendungen
2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-oxidant properties, making it a potentially useful compound for studying the mechanisms of inflammation and oxidative stress in various diseases. Additionally, 2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-22-10-14(8-21-22)11-23-12-15(23)13-24-16-2-4-17(5-3-16)25-18-9-19-6-7-20-18/h2-10,15H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOWJPQHLQZNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=CC=C(C=C3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2466360.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2466362.png)
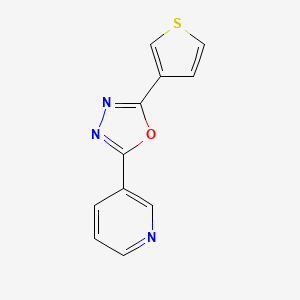
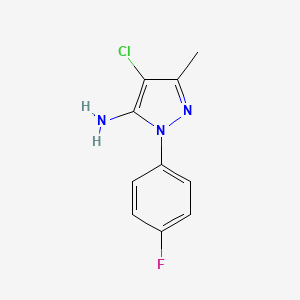
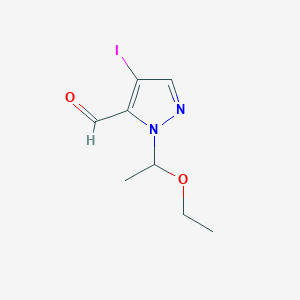
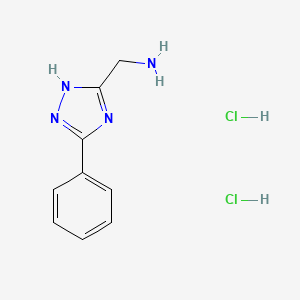
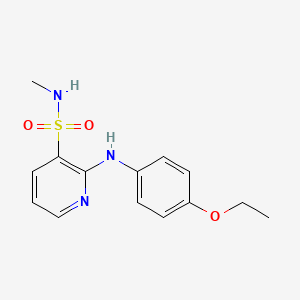

![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2466375.png)
![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[4-(methylsulfanyl)phenyl]urea](/img/structure/B2466376.png)
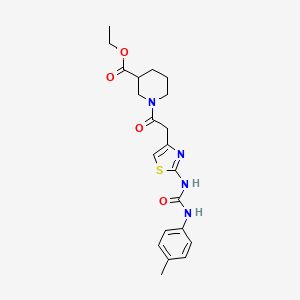
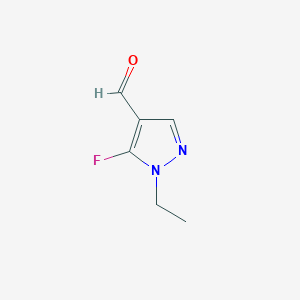
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2466379.png)